3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-10(24)22-15-13-4-2-3-5-14(13)26-16(15)17(25)23-11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQYJTRGQRQHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols.
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity. This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these compounds within the cell.
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acids , particularly the conversion of epoxides to diols. This can have downstream effects on various cellular processes, including inflammation and blood pressure regulation.
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure and the presence of the trifluoromethoxy group.
Result of Action
The inhibition of sEH by this compound can result in a variety of molecular and cellular effects. These may include alterations in the balance of epoxides and diols within the cell, which can affect processes such as inflammation and blood pressure regulation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells.
Biological Activity
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown to interact with the MmpL3 transporter, which is crucial for the survival of mycobacteria, suggesting a potential role in antimycobacterial therapy .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications to the benzofuran structure can enhance potency. For example, compounds targeting MmpL3 have shown MIC values as low as 0.125 µg/mL against Mycobacterium tuberculosis .
Cytotoxicity and Selectivity
A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while the compound exhibits some cytotoxicity, it retains selectivity towards bacterial cells over human cells, making it a promising candidate for further development .
Case Studies
Case Study 1: Antimycobacterial Activity
In a comparative study, this compound was tested against standard antimycobacterial agents. Results showed comparable efficacy to established drugs, highlighting its potential as a novel therapeutic agent .
Case Study 2: Toxicological Assessment
A toxicological assessment conducted in murine models revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted during repeated dosing regimens, supporting its potential for clinical use .
Research Findings Summary
Comparison with Similar Compounds
Compound A : 5-Ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide
- Key Features :
- Substituents : Ethoxy group at the 5-position, phenyl at the 2-position, and N-methylacetamido on the para-substituted phenyl.
- Molecular Formula : C₂₆H₂₄N₂O₄.
- Comparison: The ethoxy group may enhance solubility compared to the trifluoromethoxy group in the target compound.
Compound B : 3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide
- Key Features :
- Substituents : Biphenyl-acetamido at the 3-position and 3-fluorophenyl on the carboxamide.
- Molecular Formula : C₂₉H₂₁FN₂O₃; Molecular Weight : 464.5 g/mol.
- Fluorine at the meta position on the phenyl ring may enhance electronegativity and metabolic stability compared to trifluoromethoxy.
Compound C : Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
- Key Features :
- Substituents : Isopropoxy phenyl and trifluoromethyl benzamide.
- Use : Fungicide targeting succinate dehydrogenase.
- The isopropoxy group may confer different steric and electronic properties compared to trifluoromethoxy.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound offers greater electron-withdrawing effects and stability compared to trifluoromethyl, as seen in flutolanil .
- Positional Effects : Substituents at the 3-position of benzofuran (e.g., acetamido in the target compound vs. biphenyl-acetamido in Compound B) significantly alter steric and electronic profiles, impacting target selectivity .
- Bioactivity Gaps : While flutolanil has documented pesticidal use, benzofuran carboxamides like the target compound require further empirical studies to elucidate specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
